molecular formula C20H26N2O6 B5581694 tetrahydro-2-furanylmethyl 4-(2-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

tetrahydro-2-furanylmethyl 4-(2-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5581694
M. Wt: 390.4 g/mol
InChI Key: XWLDMVSYHNAICM-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 4-(2-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H26N2O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.17908655 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into similar compounds has focused on their synthesis and the reactions they undergo. For instance, the synthesis of tetrahydro-2-oxopyrimidin-5-carboxylic acids and their derivatives has been explored through hydrogenolysis and hydrolysis reactions, leading to compounds with potential pharmaceutical applications (Zigeuner, Knopp, & Blaschke, 1976). The reactions of these compounds can yield various structurally diverse molecules, indicating a broad range of potential chemical and biological applications.

Pharmacological Applications

Novel compounds similar to the query have been synthesized with antiprotozoal activity, demonstrating the potential for therapeutic applications against diseases caused by protozoa (Ismail et al., 2004). This suggests that derivatives of tetrahydro-pyrimidine could be explored for their pharmacological benefits, particularly in developing treatments for protozoal infections.

Antimicrobial Activity

Research into pyrimidine derivatives has also shown promising antimicrobial properties. For instance, the synthesis and evaluation of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such findings underscore the potential of tetrahydro-pyrimidine derivatives in the development of new anti-inflammatory and analgesic agents.

Material Science and Physical Properties

Studies have also focused on the physical properties of similar compounds, such as density, viscosity, and ultrasonic properties, which are crucial for understanding their behavior in different environments and potential applications in materials science (Bajaj & Tekade, 2014).

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(2-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-4-26-18-14(8-5-9-15(18)25-3)17-16(12(2)21-20(24)22-17)19(23)28-11-13-7-6-10-27-13/h5,8-9,13,17H,4,6-7,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDMVSYHNAICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.